molecular formula C13H18N2O2 B8708968 benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate

benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate

Cat. No.: B8708968
M. Wt: 234.29 g/mol
InChI Key: UHPHWVPAQZJMDO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate is a chemical compound with a complex structure that includes a phenylmethyl group, a pyrrolidinylmethyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate can be achieved through several methods. One common approach involves the reaction of phenylmethyl isocyanate with (2R)-2-pyrrolidinylmethanol under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like indium triflate to facilitate the formation of the carbamate bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (R)-(pyrrolidin-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Phenylmethyl [(2R)-2-pyrrolidinylmethyl]carbamate can be compared with other carbamate compounds, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

These compounds share similar functional groups but differ in their specific substituents and overall structure.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate

InChI

InChI=1S/C13H18N2O2/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1

InChI Key

UHPHWVPAQZJMDO-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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